molecular formula C17H18BF3N2O4 B8061153 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(3-(trifluoromethoxy)phenoxy)pyrimidine

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(3-(trifluoromethoxy)phenoxy)pyrimidine

Cat. No.: B8061153
M. Wt: 382.1 g/mol
InChI Key: RYLNPCFFIVQIHX-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(3-(trifluoromethoxy)phenoxy)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine core substituted with a trifluoromethoxyphenoxy group and a dioxaborolane moiety. The presence of these functional groups imparts unique chemical properties, making it valuable for applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(3-(trifluoromethoxy)phenoxy)pyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds under acidic or basic conditions.

    Introduction of the Trifluoromethoxyphenoxy Group: This step involves the nucleophilic aromatic substitution reaction where a trifluoromethoxyphenol reacts with a halogenated pyrimidine derivative.

    Attachment of the Dioxaborolane Moiety: The final step involves the formation of the dioxaborolane ring through a reaction between a boronic acid derivative and the pyrimidine intermediate under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids.

    Reduction: Reduction reactions can target the pyrimidine ring or the trifluoromethoxy group, resulting in various reduced derivatives.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the aromatic ring and the pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed under basic conditions.

Major Products

The major products formed from these reactions include boronic acids, reduced pyrimidine derivatives, and various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(3-(trifluoromethoxy)phenoxy)pyrimidine is used as a building block for the construction of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(3-(trifluoromethoxy)phenoxy)pyrimidine involves its interaction with molecular targets through various pathways:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

    Pathway Interference: The compound can interfere with metabolic pathways by disrupting key enzymatic reactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-phenoxypyrimidine
  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(3-methoxyphenoxy)pyrimidine

Uniqueness

Compared to similar compounds, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(3-(trifluoromethoxy)phenoxy)pyrimidine stands out due to the presence of the trifluoromethoxy group, which enhances its lipophilicity and metabolic stability. This makes it more suitable for applications requiring high stability and bioavailability.

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[3-(trifluoromethoxy)phenoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BF3N2O4/c1-15(2)16(3,4)27-18(26-15)11-9-22-14(23-10-11)24-12-6-5-7-13(8-12)25-17(19,20)21/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLNPCFFIVQIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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